3,4-Dihydroxyxanthone

Descripción general

Descripción

La 3,4-DihidroxiXantona es un derivado de la xantona que se produce naturalmente y es conocido por sus diversas actividades biológicas. Las xantonas son una clase de compuestos heterocíclicos que contienen oxígeno con un marco de dibenzo-γ-pirona. La 3,4-DihidroxiXantona ha sido estudiada por sus potenciales aplicaciones terapéuticas debido a su estructura química y propiedades únicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la 3,4-DihidroxiXantona se puede lograr a través de varios métodos. Un enfoque común implica el uso de polifenoles y ácidos salicílicos calentados con anhídrido acético como agente deshidratante . Otro método incluye el uso de cloruro de zinc y cloruro de fosforilo para producir xantonas en mayor rendimiento y con tiempos de reacción más cortos . Además, se ha empleado el calentamiento por microondas para sintetizar xantonas mediante métodos clásicos .

Métodos de Producción Industrial

La producción industrial de 3,4-DihidroxiXantona típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se ha explorado el uso de catalizadores como iterbio, paladio, rutenio y cobre para mejorar la eficiencia del proceso de síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 3,4-DihidroxiXantona experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de la 3,4-DihidroxiXantona incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones de sustitución a menudo implican el uso de agentes halogenantes y nucleófilos .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de la 3,4-DihidroxiXantona puede conducir a la formación de quinonas, mientras que la reducción puede producir hidroxiXantonas .

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Antioxidant Properties

3,4-Dihydroxyxanthone has demonstrated significant antioxidant activity. In a study evaluating several hydroxyxanthones, it was found that this compound exhibited strong radical scavenging capabilities, making it a potential candidate for developing antioxidant therapies . The compound's mechanism involves the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

1.2 Anticancer Activity

Research has shown that this compound possesses anticancer properties. In vitro assays indicated that it can inhibit the growth of various cancer cell lines. For instance, it exhibited an IC50 value of 184 ± 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity . Molecular docking studies suggest that this compound interacts with Topoisomerase II, a critical target in cancer therapy, through hydrogen bonding and π–π stacking interactions .

1.3 Antifouling Agent

The compound has been evaluated for its antifouling properties against marine organisms. It was found to effectively inhibit the settlement of Mytilus galloprovincialis larvae with low toxicity to non-target species like Artemia salina . The effective concentration (EC50) for this activity was reported to be around 17.1 µg/mL, showcasing its potential as an environmentally friendly antifouling agent .

Analytical Applications

2.1 Chiral Selectors in Liquid Chromatography

This compound has been utilized as a chiral selector in liquid chromatography due to its unique structural properties. This application is significant in the separation of enantiomers in pharmaceutical compounds, enhancing the efficiency and accuracy of analytical methods . The compound's ability to form stable complexes with various analytes allows for improved resolution in chromatographic separations.

Case Studies

Mecanismo De Acción

El mecanismo de acción de la 3,4-DihidroxiXantona implica su interacción con varios objetivos moleculares y vías. Por ejemplo, su actividad antioxidante se atribuye a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo . Su actividad anticancerígena está relacionada con su interacción con la topoisomerasa II, una enzima clave involucrada en la replicación del ADN . Además, sus efectos antiinflamatorios están mediados a través de la inhibición de citoquinas proinflamatorias .

Comparación Con Compuestos Similares

La 3,4-DihidroxiXantona se puede comparar con otros compuestos similares, como:

3,6-DihidroxiXantona: Similar en estructura pero con grupos hidroxilo en diferentes posiciones, lo que lleva a variaciones en la actividad biológica.

2,3-Dihidroxi-4-metoxixantona: Exhibe diferentes propiedades farmacológicas debido a la presencia de un grupo metoxi.

1,3-DihidroxiXantona: Otro derivado de xantona con actividades biológicas distintas.

La singularidad de la 3,4-DihidroxiXantona radica en su patrón específico de hidroxilación, que contribuye a sus diversas actividades biológicas y potenciales aplicaciones terapéuticas .

Actividad Biológica

3,4-Dihydroxyxanthone is a member of the xanthone family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic effects, particularly in cancer treatment and as an antioxidant. This article reviews the biological activity of this compound, supported by relevant research findings and data.

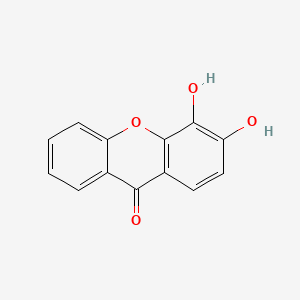

Chemical Structure and Properties

This compound features a tricyclic xanthone structure with hydroxyl groups at the 3 and 4 positions. This specific arrangement is crucial for its biological activity, influencing its interaction with various biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study synthesized several hydroxyxanthones and evaluated their antioxidant activities using the DPPH radical scavenging assay. The results showed that this compound demonstrated a strong antioxidant effect with an IC50 value of 349 ± 68 µM, making it one of the most potent compounds tested in this category .

Table 1: Antioxidant Activity of Hydroxyxanthones

| Compound | IC50 (µM) |

|---|---|

| 3a | 653 ± 53 |

| 3b | 349 ± 68 |

| 3c | 524 ± 72 |

| BHT | 40 ± 4 |

This table illustrates the comparative antioxidant activity of various hydroxyxanthones, highlighting the efficacy of this compound (designated as 3b ) against free radicals.

Anticancer Activity

The anticancer potential of xanthones has been extensively studied, with promising results for this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines. In vitro studies reveal that xanthone derivatives can induce apoptosis and inhibit cell proliferation in various cancer types.

For instance, a review indicated that xanthones can promote cell cycle arrest and apoptosis in cancer cells through multiple mechanisms including the modulation of mitochondrial pathways and the inhibition of anti-apoptotic proteins . Specific studies on related compounds have reported IC50 values as low as against certain cancer cell lines .

The mechanism underlying the anticancer activity of this compound involves several pathways:

- Induction of Apoptosis : Xanthones have been shown to activate apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function.

- Cell Cycle Arrest : Studies suggest that these compounds can cause cell cycle arrest at various phases, effectively halting tumor growth.

- Molecular Interactions : Molecular docking studies indicate that xanthones can interact with key proteins involved in cancer progression, such as Topoisomerase II and various kinases .

Case Studies

Several case studies have highlighted the therapeutic potential of xanthones:

- Anticancer Efficacy : A study on dihydroxyxanthone derivatives demonstrated significant cytotoxicity against HepG2 and other cancer cell lines with IC50 values ranging from to .

- Antimicrobial Properties : Xanthones have also been investigated for their antibacterial effects against pathogens such as Helicobacter pylori, showcasing their versatility beyond anticancer applications .

Propiedades

Número CAS |

39731-48-1 |

|---|---|

Fórmula molecular |

C13H8O4 |

Peso molecular |

228.20 g/mol |

Nombre IUPAC |

3,4-dihydroxyxanthen-9-one |

InChI |

InChI=1S/C13H8O4/c14-9-6-5-8-11(15)7-3-1-2-4-10(7)17-13(8)12(9)16/h1-6,14,16H |

Clave InChI |

YFVCSEXMOBEPQB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O |

Key on ui other cas no. |

39731-48-1 |

Sinónimos |

3,4-dihydroxy-xanthone |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.